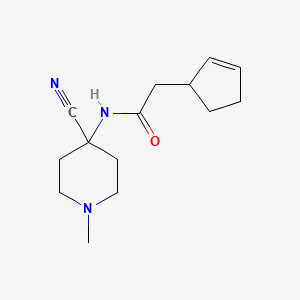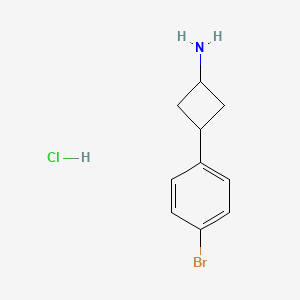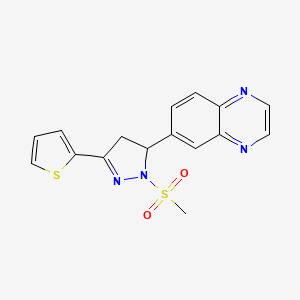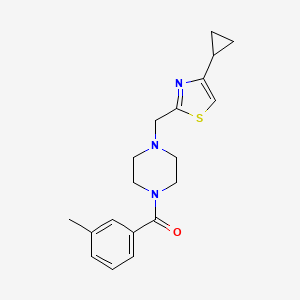
N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first discovered by researchers at the Queensland Institute of Medical Research in Australia and has since been studied for its potential applications in cancer treatment.
Mécanisme D'action
N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide targets the DNA-binding domain of RNA polymerase I, preventing it from binding to the DNA template and initiating transcription. This leads to the inhibition of ribosomal RNA synthesis and protein synthesis, which are essential for cell growth and proliferation. The accumulation of DNA damage and the activation of p53-dependent apoptosis pathways ultimately lead to the death of cancer cells.
Biochemical and Physiological Effects:
N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide has been shown to have a number of biochemical and physiological effects on cancer cells. It induces DNA damage and activates the p53-dependent apoptosis pathway, leading to cell death. It also inhibits ribosomal RNA synthesis and protein synthesis, which are essential for cell growth and proliferation. Additionally, N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide has been shown to have anti-angiogenic effects, preventing the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide is its selectivity for cancer cells, which allows for targeted therapy and reduces the risk of side effects on normal cells. Additionally, its mechanism of action is unique and has the potential to overcome resistance to other cancer treatments. However, a limitation of N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide is its toxicity, which can limit its therapeutic potential. It also has a short half-life in vivo, which may require frequent dosing.
Orientations Futures
There are several potential future directions for the study of N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide. One area of research is the identification of biomarkers that can predict response to treatment, allowing for personalized therapy. Another direction is the development of combination therapies that can enhance the efficacy of N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide. Additionally, the exploration of alternative dosing regimens and delivery methods may improve its pharmacokinetics and reduce toxicity. Finally, the study of N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide in combination with immunotherapy may enhance its anti-tumor effects and improve patient outcomes.
In conclusion, N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide is a promising small molecule inhibitor with potential applications in cancer treatment. Its unique mechanism of action and selectivity for cancer cells make it an attractive target for further research. However, its toxicity and short half-life in vivo are limitations that must be addressed in order to maximize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide involves several steps, starting with the reaction of 4-cyano-1-methylpiperidine with acetic anhydride to form N-(4-cyano-1-methylpiperidin-4-yl)acetamide. This intermediate is then reacted with cyclopentenyl magnesium bromide to yield the final product, N-(4-cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide.
Applications De Recherche Scientifique
N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is required for the production of ribosomal RNA and protein synthesis. This leads to the accumulation of DNA damage and apoptosis in cancer cells, while sparing normal cells.
Propriétés
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-17-8-6-14(11-15,7-9-17)16-13(18)10-12-4-2-3-5-12/h2,4,12H,3,5-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPBCMTUCNRPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Tert-butyl-2-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2988567.png)

![[(10,11-dimethoxy-9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid](/img/structure/B2988570.png)

![3-(4-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2988572.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde](/img/structure/B2988573.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2988574.png)
![2-[(4-bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole](/img/structure/B2988575.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2988576.png)


![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2988582.png)
![[2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2988583.png)